

Application Notes and Protocols for Tetradecane Combustion Studies

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting experimental studies on the combustion of **tetradecane** (n-C₁₄H₃₀), a long-chain alkane often used as a surrogate for diesel and jet fuels. The following sections detail the experimental setups, key protocols, and data presentation for investigating combustion phenomena such as ignition delay and flame speed.

Experimental Setups for Tetradecane Combustion

Three primary experimental apparatuses are commonly employed for studying **tetradecane** combustion: the Shock Tube, the Rapid Compression Machine (RCM), and the Counterflow Burner. Each setup is suited for investigating specific combustion regimes and parameters.

Shock Tube

A shock tube is an apparatus used to generate high temperatures and pressures for a short duration to study chemical kinetics.[1] It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[1] The rapid bursting of the diaphragm generates a shock wave that propagates into the driven section, heating and compressing the test gas mixture nearly instantaneously.[2]

Key applications for **tetradecane** studies:

Measurement of ignition delay times at high temperatures (typically > 1000 K).[1][3]



 Investigation of reaction kinetics under conditions relevant to internal combustion engines and gas turbines.[4]

Rapid Compression Machine (RCM)

An RCM simulates a single compression stroke of an internal combustion engine, providing a controlled environment to study autoignition phenomena at low to intermediate temperatures (600-1100 K).[5] A piston rapidly compresses a premixed fuel-air mixture to a desired pressure and temperature.[6] The extended test times compared to shock tubes allow for the investigation of slower, low-temperature chemistry.[5]

Key applications for **tetradecane** studies:

- Measurement of ignition delay times in the negative temperature coefficient (NTC) region.
- Studying the effects of fuel structure and additives on autoignition.
- Time-resolved species sampling to understand reaction pathways.[7]

Counterflow Burner

A counterflow burner is used to generate a strained, one-dimensional flame, which is ideal for measuring fundamental flame properties.[8][9] Two opposed jets, one carrying the fuel-oxidizer mixture and the other an inert or oxidizing gas, create a stagnation plane where a stretched flame can be stabilized.[10]

Key applications for **tetradecane** studies:

- Measurement of laminar flame speed.[11]
- Investigation of flame extinction limits and flame structure.
- Soot formation studies.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.



Protocol for Ignition Delay Time Measurement in a Shock Tube

This protocol outlines the steps for measuring the ignition delay time of a **tetradecane**-air mixture using a shock tube.

Materials:

- Shock tube apparatus
- High-purity tetradecane (liquid)
- Oxidizer (synthetic air: O₂/N₂ mixture)
- Diluent gas (e.g., Argon)
- Fast-response pressure transducers
- Optical detectors (e.g., photomultiplier tube with appropriate filters for OH* chemiluminescence)
- · High-speed data acquisition system
- Vacuum pumps and gas handling system

Procedure:

- Mixture Preparation:
 - Prepare a gaseous mixture of **tetradecane**, air, and diluent in a heated mixing tank.
 - To prevent condensation, the mixing tank and the shock tube driven section are heated to a temperature above the dew point of the mixture.
 - The composition of the mixture is controlled by partial pressures of the components.
- Shock Tube Preparation:



- Evacuate the driver and driven sections of the shock tube to a high vacuum.
- Introduce the prepared tetradecane-air mixture into the driven section to a specified initial pressure.
- Fill the driver section with a high-pressure driver gas (e.g., helium).

• Experiment Execution:

- Initiate the experiment by rupturing the diaphragm separating the driver and driven sections.
- The resulting shock wave travels down the driven section, reflects off the end wall, and further heats and compresses the test gas.
- Record the pressure and emission signals (e.g., OH* chemiluminescence at ~308 nm)
 using the data acquisition system.[2]

Data Analysis:

- The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.
- The onset of ignition is typically determined by the sharp increase in pressure or the rapid rise in the OH* emission signal.[3]

Protocol for Laminar Flame Speed Measurement in a Counterflow Burner

This protocol describes the procedure for determining the laminar flame speed of a **tetradecane**-air mixture using a counterflow burner.

Materials:

- Counterflow burner apparatus with two opposing nozzles.
- High-purity tetradecane (liquid) and a vaporizer.



- Oxidizer (synthetic air).
- Mass flow controllers for precise gas metering.
- Particle Image Velocimetry (PIV) system or Laser Doppler Anemometry (LDA) for velocity measurements.
- Imaging system (e.g., schlieren or direct photography) to visualize the flame.

Procedure:

- Mixture Preparation and Delivery:
 - Liquid **tetradecane** is vaporized and mixed with preheated air to the desired equivalence ratio.
 - The gaseous fuel-air mixture is delivered to one of the nozzles through heated lines to prevent condensation.
 - An inert gas (e.g., nitrogen) is typically flowed from the opposing nozzle.
- Flame Stabilization:
 - The flow rates of the fuel-air mixture and the opposing gas stream are carefully controlled to establish a stable, flat flame at the stagnation plane.
- Velocity Measurement:
 - The axial velocity of the unburned gas mixture approaching the flame is measured using PIV or LDA.[9]
 - Measurements are taken at various points along the centerline of the nozzle.
- Data Analysis:
 - The measured velocity profile is extrapolated to the position of the flame front to determine the flame speed.



• The laminar flame speed is the velocity of the unburned gas mixture relative to the stationary flame front.

Data Presentation

Quantitative data from **tetradecane** combustion studies are summarized in the following tables. The data presented here are representative and compiled from various literature sources.

Table 1: Representative Ignition Delay Times for n-**Tetradecane**/Air Mixtures Measured in a Shock Tube[1][3]

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (μs)
1250	10	1.0	150
1300	10	1.0	100
1350	10	1.0	70
1250	20	1.0	80
1300	20	1.0	55
1350	20	1.0	40
1300	10	0.5	120
1300	20	0.5	65

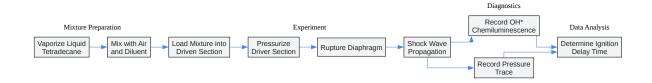
Table 2: Representative Laminar Flame Speeds for n-Tetradecane/Air Mixtures at 1 atm



Unburned Gas Temperature (K)	Equivalence Ratio (Φ)	Laminar Flame Speed (cm/s)
400	0.8	35
400	1.0	45
400	1.2	40
450	0.8	42
450	1.0	55
450	1.2	50

Visualizations

Diagrams illustrating experimental workflows and key diagnostic setups are provided below.



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Figure 1. Experimental workflow for ignition delay time measurement in a shock tube.

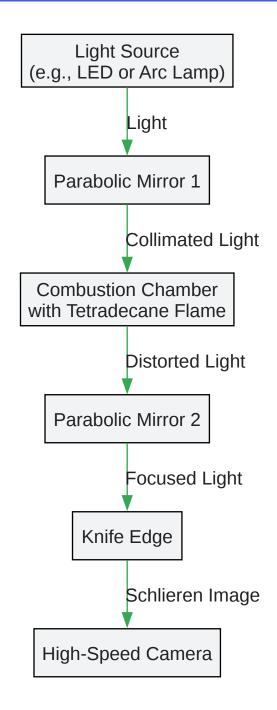




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Figure 2. Schematic of a Planar Laser-Induced Fluorescence (PLIF) setup for formaldehyde imaging.





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Figure 3. Z-type Schlieren imaging setup for visualizing density gradients in the flame.

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